molecular formula C13H13N3O2 B11871694 8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 28401-89-0

8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No.: B11871694
CAS No.: 28401-89-0
M. Wt: 243.26 g/mol
InChI Key: FVSUDTLZWVZJBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Claisen–Schmidt condensation of a triazoloisoquinoline derivative with substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazoloisoquinoline ring system.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazoloisoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

28401-89-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

8,9-dimethoxy-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C13H13N3O2/c1-8-14-15-13-10-7-12(18-3)11(17-2)6-9(10)4-5-16(8)13/h4-7H,1-3H3

InChI Key

FVSUDTLZWVZJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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